molecular formula C15H16BrNO2S B10968180 N-(2-bromo-4-methylphenyl)-3,4-dimethylbenzenesulfonamide

N-(2-bromo-4-methylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B10968180
M. Wt: 354.3 g/mol
InChI Key: PCFKVNLHKQHWJK-UHFFFAOYSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE is an organic compound characterized by the presence of a bromine atom, methyl groups, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-bromo-4-methylphenylamine with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

    Reduction Reactions: Formation of amines from the reduction of the sulfonamide group.

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-IODO-4-METHYLPHENYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE
  • N-(2-BROMO-4-METHYLPHENYL)ACETAMIDE
  • 2’-BROMO-4’-METHYLACETANILIDE

Uniqueness

N-(2-BROMO-4-METHYLPHENYL)-3,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO2S/c1-10-4-7-15(14(16)8-10)17-20(18,19)13-6-5-11(2)12(3)9-13/h4-9,17H,1-3H3

InChI Key

PCFKVNLHKQHWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C)Br

Origin of Product

United States

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